molecular formula C19H18N6O3 B2843268 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide CAS No. 2034280-69-6

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide

Cat. No.: B2843268
CAS No.: 2034280-69-6
M. Wt: 378.392
InChI Key: NLVZFSLECJXQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N6O3 and its molecular weight is 378.392. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-Inflammatory Activities

A study focused on synthesizing novel pyrazolopyrimidines derivatives, showcasing their application in anticancer and anti-inflammatory domains. These compounds were evaluated for their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as their 5-lipoxygenase inhibition properties, indicating potential therapeutic uses in cancer and inflammation treatment (Rahmouni et al., 2016).

Antiviral Applications

Research on thieno[2,3-d]pyrimidine derivatives highlighted their efficacy as SARS-CoV 3C-like protease inhibitors, suggesting their utility in antiviral therapy, particularly against influenza A neuraminidase virus (H3N2). This underscores the potential of pyrimidine derivatives in combating viral infections (El-All et al., 2016).

Antioxidant Properties

A study explored the design, synthesis, and biological evaluation of novel 1H-3-indolyl derivatives, including their antioxidant activities. These derivatives showed promising results as high-efficiency antioxidants, especially against ABTS, demonstrating their potential in medicinal chemistry for the development of new antioxidant agents (Aziz et al., 2021).

Analgesic Agents

Novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds demonstrated significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, offering insights into the development of new therapeutic agents for pain and inflammation management (Abu‐Hashem et al., 2020).

Antimicrobial Activities

Another study synthesized pyrazole and pyrimidine derivatives, investigating their antimicrobial activities. These compounds exhibited interesting activities against various microbial strains, highlighting the therapeutic potential of pyrazolopyrimidines in addressing microbial infections (Wardakhan & Edrees, 2016).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c26-19(23-14-2-3-15-16(8-14)28-7-6-27-15)13-10-24(11-13)17-9-18(21-12-20-17)25-5-1-4-22-25/h1-5,8-9,12-13H,6-7,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVZFSLECJXQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.